molecular formula C13H9ClFNO2 B6374807 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% CAS No. 1261947-22-1

4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95%

Cat. No. B6374807
CAS RN: 1261947-22-1
M. Wt: 265.67 g/mol
InChI Key: OFOMQFDEOJAWEK-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% (4-CPCFP-95) is a compound belonging to the family of phenolics, which are compounds containing a benzene ring with one or more hydroxyl groups. 4-CPCFP-95 is a highly hydrophobic compound and is used in various scientific research applications. It is a white solid at room temperature and has a melting point of 89-90°C. 4-CPCFP-95 is often used as a reference compound in research due to its low toxicity and its ability to be synthesized in a variety of ways.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is used in various scientific research applications. It is used as a reference compound in studies of the effects of hydrophobic compounds on cell membranes. It is also used in studies of the mechanism of action of other compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is used to study the pharmacokinetics of drugs, as well as the metabolism of hydrophobic compounds in the body.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is not fully understood. It is believed to interact with cell membranes and alter their permeability. This may affect the transport of other compounds into and out of the cell. 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% may also interact with enzymes and other proteins in the cell, affecting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% are not well understood. In vitro studies have shown that 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can affect the permeability of cell membranes and alter the activity of certain enzymes. In vivo studies have shown that 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can affect the metabolism of other compounds in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in laboratory experiments is that it is a highly hydrophobic compound and is relatively non-toxic. This makes it ideal for use in studies of the effects of hydrophobic compounds on cell membranes and other biochemical processes. The main limitation of using 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in laboratory experiments is that its mechanism of action is not well understood. This makes it difficult to predict the effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% on cells and other biochemical processes.

Future Directions

Future research should focus on better understanding the mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% and its effects on cell membranes and other biochemical processes. In addition, further research should be conducted on the pharmacokinetics and metabolism of 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in vivo. Finally, future research should focus on developing more efficient and cost-effective methods for synthesizing 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95%.

Synthesis Methods

4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can be synthesized by several different methods. One method involves the reaction of 4-chloro-3-methoxybenzaldehyde with 4-fluorophenol in the presence of a base such as sodium hydroxide. The base serves to catalyze the reaction, which yields 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% as the product. Another method involves the reaction of 4-chloro-3-methoxybenzaldehyde with 4-fluorophenol in the presence of a catalyst such as p-toluenesulfonic acid. The catalyst serves to speed up the reaction, which yields 4-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% as the product.

properties

IUPAC Name

2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOMQFDEOJAWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684490
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-22-1
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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